molecular formula C22H15BrN2OS B5007774 4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B5007774
M. Wt: 435.3 g/mol
InChI Key: IAELLNQYAFBLDQ-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Amidation: The final step involves the coupling of the brominated thiazole derivative with 4-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring or the benzamide moiety.

    Coupling Reactions: Products include biaryl or diaryl derivatives with extended conjugation.

Scientific Research Applications

4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the phenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide: Unique due to its specific substitution pattern and potential biological activities.

    4-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.

    4-bromo-N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]benzamide: Similar structure but with an ethyl group, affecting its chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activities and interactions with molecular targets. The presence of the bromine atom and the phenyl groups can enhance its binding affinity and specificity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2OS/c23-18-10-6-16(7-11-18)21(26)24-19-12-8-15(9-13-19)20-14-27-22(25-20)17-4-2-1-3-5-17/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAELLNQYAFBLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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